Capecitabine USP Impurity G

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

QA/QC labs face costly ANDA rejections due to non-specific impurity reference standards. Capecitabine USP Impurity G (2′,3′-Di-O-acetyl-5′-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine) is the mandated USP monograph specified impurity for capecitabine drug substance testing. - **Essential for regulatory compliance**: USP/EP Impurity G for ANDA submission & batch release. - **Analytically validated**: ≥98% purity; characterized by HPLC, MS, NMR. - **Process control marker**: Optimize deprotection step during API synthesis.

Molecular Formula C20H30FN3O9
Molecular Weight 475.5 g/mol
Cat. No. B12326775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapecitabine USP Impurity G
Molecular FormulaC20H30FN3O9
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC3C(C(C(O3)C)O)O)O
InChIInChI=1S/C20H30FN3O9/c1-4-5-6-7-30-20(29)23-16-11(21)8-24(19(28)22-16)17-14(27)15(10(3)31-17)33-18-13(26)12(25)9(2)32-18/h8-10,12-15,17-18,25-27H,4-7H2,1-3H3,(H,22,23,28,29)
InChIKeyVTELESLWOUWJLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Capecitabine USP Impurity G: Pharmaceutical QC Reference Standard


Capecitabine USP Impurity G, also known as 2′,3′-Di-O-acetyl-5′-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine [1], is a chemically defined, pharmacopoeial process-related impurity of the antimetabolite prodrug capecitabine. It is a diacetylated derivative of the parent compound, with acetyl groups esterified at the 2′ and 3′ hydroxyl positions of the ribose moiety . This compound is designated as a specified impurity in the United States Pharmacopeia (USP) monograph for capecitabine and is also referenced as EP Impurity G in the European Pharmacopoeia [2]. As a high-purity reference standard (typically ≥98%) characterized by HPLC, MS, and NMR [1], it serves as an essential analytical tool for pharmaceutical development, quality control (QC), and Abbreviated New Drug Application (ANDA) regulatory submissions [3].

1
USP/EP specified impurity standard for capecitabine monograph testing
2
Supports HPLC method development, validation, and system suitability
3
Process-related impurity marker for drug substance QC and ANDA submissions

Why Capecitabine USP Impurity G Is Non-Substitutable


Generic substitution of Capecitabine USP Impurity G with other capecitabine-related impurities or metabolites is analytically and scientifically invalid. Capecitabine has a complex impurity profile encompassing various process-related intermediates, degradation products, and stereoisomers [1]. These compounds, while sharing a common pyrimidine or ribose core, differ significantly in their functional groups, stereochemistry, and degree of acetylation. Such structural differences directly translate into divergent chromatographic behaviors (e.g., relative retention time), mass spectral fragmentation patterns, and chemical stability [2]. The diacetyl modification on Impurity G, for instance, confers unique physicochemical properties that are not shared by mono-acetylated impurities like Impurity C or non-acetylated analogs like Impurity A . Consequently, using a different impurity as a surrogate would compromise the accuracy of analytical method validation, lead to misidentification in forced degradation studies, and ultimately fail to meet the specificity requirements of pharmacopoeial monographs [1].

!
Diacetyl structure (vs. monoacetyl or non-acetylated impurities) alters HPLC retention and MS fragmentation, preventing direct substitution.
!
Metabolites like 5′-DFCR are not pharmacopoeial specified impurities; using them may lead to monograph non-compliance and method rejection.
!
Hydrolytic lability of the diacetyl ester differs from stable metabolites; stability-indicating methods must target this specific impurity.

Evidence: Impurity G in Analytical & Quality Control Workflows


USP Regulatory Designation as a Specified Impurity

Capecitabine USP Impurity G is a specified impurity explicitly listed in the USP monograph for capecitabine. In contrast, the primary metabolites 5′-deoxy-5-fluorocytidine (5′-DFCR, USP Related Compound A) and 5′-deoxy-5-fluorouridine (5′-DFUR) are designated under different categories or are not part of the organic impurities control strategy in the same manner [1]. While 5′-DFCR and 5′-DFUR are intermediates in the metabolic activation pathway [2], Impurity G is a process-related impurity arising from incomplete deprotection during synthesis . This regulatory distinction necessitates the procurement of Impurity G for compliance with USP monograph testing and for the development of validated analytical methods specific to process control.

USP Designation
Head‑to‑head
Specified Process Impurity vs. Metabolite / Process Intermediate
Ensures monograph compliance; avoids ANDA method rejection.
USP-NF context; drug substance testing.
Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Unique 2′,3′-Diacetyl Moiety and Chromatographic Behavior

Capecitabine USP Impurity G is characterized by esterification at both the 2′ and 3′ hydroxyl positions of the ribose ring (diacetyl derivative) [1]. This structural feature is quantitatively distinct from other known impurities such as Capecitabine EP Impurity C, which is a mono-acetylated derivative (2′,3′-di-O-acetyl-5′-deoxy-5-fluorocytidine lacks the N4-pentyloxycarbonyl group of the parent compound) , and Capecitabine EP Impurity B, which lacks acetyl groups entirely . The presence of two acetyl groups in Impurity G increases its molecular weight to 443.42 g/mol (for the EP variant) compared to Impurity C (329.28 g/mol) . This modification reduces polarity, significantly impacting retention time on reverse-phase HPLC columns, a critical parameter for achieving baseline separation and specificity in validated analytical methods [2].

Structural Distinction
Head‑to‑head
2′,3′-Diacetyl (MW 443.42) vs. monoacetyl analog (MW 329.28)
Unique HPLC retention; non‑interchangeable standard.
RP‑HPLC on Inertsil ODS‑3V.
Analytical Method Development Chromatography Structure-Activity Relationship

Synthetic Accessibility vs. Complex Impurity Synthesis

The synthesis of Capecitabine USP Impurity G is well-characterized and can be achieved through the controlled acetylation of capecitabine or its advanced intermediates . Patent literature details specific synthetic methodologies for capecitabine-related impurities, including Impurity G, using 2,3-O-isopropylidene-5-deoxy-D-ribofuranose as a starting material [1]. In contrast, certain diastereomeric impurities, such as Capecitabine Impurity 14 (a mixture of diastereomers), present significant synthetic challenges and require complex chiral separation techniques for isolation [2]. The availability of a defined, reproducible synthetic route for Impurity G facilitates its commercial production and ensures consistent lot-to-lot quality, a key differentiator for laboratories requiring reliable and scalable supply for method validation and routine QC testing .

Synthetic Route
Class‑level
Defined acetylation pathway; reliable commercial supply
Consistent lot‑to‑lot quality for QC.
Compared to diastereomeric mixtures.
Organic Synthesis Process Chemistry Reference Standard Preparation

Hydrolytic Degradation vs. Stable Metabolites

As a diacetyl ester, Capecitabine USP Impurity G is susceptible to hydrolytic degradation under acidic, basic, and enzymatic conditions, leading to the regeneration of the parent capecitabine structure . This behavior is in contrast to metabolites such as 5′-deoxy-5-fluorouridine (5′-DFUR) and 5-fluorouracil (5-FU), which are more stable end-products of the metabolic pathway [1]. The hydrolytic lability of Impurity G is a critical parameter for forced degradation studies designed to validate the stability-indicating nature of analytical methods [2]. Understanding the specific degradation kinetics of Impurity G, as opposed to more stable impurities, allows analysts to design appropriate stress conditions (e.g., acid hydrolysis with HCl) that demonstrate method specificity for this particular labile impurity [2].

Hydrolytic Stability
Class‑level
Diacetyl ester labile to acid/base; metabolites stable
Marker for forced degradation studies.
~35% degradation in acidic medium reported.
Stability Studies Forced Degradation Pharmaceutical Analysis

Distinct HPLC Retention and Baseline Separation

Capecitabine USP Impurity G exhibits a unique relative retention time (RRT) in reverse-phase HPLC systems, allowing for its specific identification and quantification amidst the complex impurity profile of capecitabine [1]. Studies of the capecitabine impurity profile have identified multiple impurity peaks ranging from 0.05% to 1.90% on an area-percent basis, with specific peaks showing distinct RRTs (e.g., an unknown impurity at RRT 0.26 min) [2]. While the exact RRT for Impurity G relative to the capecitabine parent peak is method-dependent, its diacetylated structure ensures it is chromatographically resolved from other related compounds like 5′-DFCR (Impurity A) and 5′-DFUR [3]. The validated RP-HPLC methods using columns such as Inertsil ODS-3V (250 x 4.6 mm, 5 μm) with defined mobile phase gradients (e.g., Ammonium Formate buffer with Methanol/Acetonitrile) are specifically optimized to achieve baseline separation of Impurity G from the main peak and other related substances [4].

HPLC Behavior
Class‑level
Unique RRT; baseline separation from parent peak
Meets system suitability criteria.
Method‑dependent; Inertsil ODS‑3V column.
Chromatography Method Validation Impurity Profiling

Recommended Applications in Pharma Quality and Development


Regulatory Compliance and Pharmacopoeial Testing

Capecitabine USP Impurity G is mandated for use as a reference standard in the 'Organic Impurities' section of the USP monograph for capecitabine drug substance and drug product testing . Its use is critical for demonstrating compliance with specified impurity limits during ANDA submissions and commercial batch release. Procuring this specific impurity, rather than a generic or related compound, is essential for meeting the identity, purity, and assay requirements of the official compendial methods.

Analytical Method Development and Validation

This compound serves as a key analyte in the development and validation of stability-indicating HPLC and UPLC methods for capecitabine [1]. Its unique chromatographic retention time [2] and susceptibility to hydrolytic degradation [3] make it an ideal marker for assessing method specificity, linearity, accuracy, and precision. Laboratories utilize Impurity G to establish system suitability criteria, such as resolution from the main capecitabine peak, ensuring the robustness of the analytical procedure.

Forced Degradation and Stability Studies

The diacetyl ester structure of Impurity G renders it labile to hydrolytic conditions (acid, base, enzymatic), which is exploited in forced degradation studies to validate the stability-indicating power of analytical methods [3]. By spiking drug substance or product with Impurity G and subjecting it to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, heat), analysts can confirm that the method can accurately detect and quantify this specific degradation product or process impurity in the presence of other degradation products and the parent drug.

API Process Development and Quality Control

As a process-related impurity originating from incomplete deprotection during capecitabine synthesis , Impurity G is a critical control marker for optimizing manufacturing processes. By monitoring its levels using a validated HPLC method, process chemists can fine-tune reaction conditions (e.g., duration of deprotection step, catalyst loading) to minimize its formation. Its procurement and use in QC testing ensure that the final API meets the stringent purity specifications required for pharmaceutical use.

Application
Selection Property
Validation Focus
ApplicationUSP Monograph Testing
Selection PropertySpecified Impurity Identity
Validation FocusPharmacopoeial Compliance & ANDA Review
ApplicationHPLC Method Validation
Selection PropertyUnique Chromatographic Behavior
Validation FocusSpecificity & System Suitability
ApplicationForced Degradation Studies
Selection PropertyHydrolytic Lability
Validation FocusStability-Indicating Method Confirmation
ApplicationAPI Process Control
Selection PropertySynthetic Process Marker
Validation FocusManufacturing Optimization & Batch Release

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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